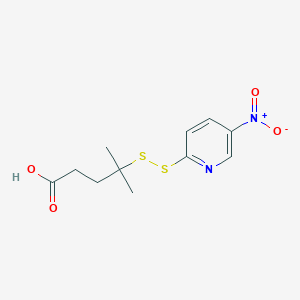

4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid

Description

4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid (CAS: 663598-55-8) is a disulfide-containing compound with a molecular formula of C₁₀H₁₂N₂O₄S₂ and a molar mass of 288.34 g/mol . Structurally, it features a pentanoic acid backbone substituted with a geminal disulfide group linked to a 5-nitro-pyridinyl moiety. This nitro group enhances the compound’s redox sensitivity, making it a cleavable linker in antibody-drug conjugates (ADCs). The disulfide bond enables controlled drug release in reductive intracellular environments (e.g., high glutathione concentrations in cancer cells) .

Key derivatives include its active ester form, 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate (CAS: 663598-98-9; molecular weight: 399.44 g/mol), which facilitates conjugation to antibodies via NHS ester chemistry . Another derivative, 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid (CAS: 663599-00-6; molecular weight: 479.51 g/mol), incorporates a sulfonic acid group for enhanced solubility .

Properties

IUPAC Name |

4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S2/c1-11(2,6-5-10(14)15)19-18-9-4-3-8(7-12-9)13(16)17/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKJNWJUPZBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol-Disulfide Exchange with 2,2′-Dithiobis(5-nitropyridine) (DTNP)

The most documented method involves reacting a mercaptoalkanol with 2,2′-dithiobis(5-nitropyridine) (DTNP) in dichloromethane (DCM) containing 5% methanol. Mercaptoalkanols, such as 4-mercapto-4-methylpentanol, undergo nucleophilic displacement with DTNP to form the disulfide bond.

- Reagents :

- Mercaptoalkanol (1.0 mmol)

- DTNP (1.50 mmol)

- Dichloromethane (DCM) with 5% methanol (v/v)

- Conditions :

- Stirred at room temperature for 2–4 hours.

- Product isolated via filtration or extraction.

Mechanism :

The reaction proceeds through nucleophilic attack of the thiolate anion on DTNP, releasing 5-nitro-2-thiopyridone as a leaving group. The intermediate ω-[2-(5-nitropyridin-2-yl)disulfanyl]alkanol is subsequently oxidized to the carboxylic acid using strong oxidants (e.g., KMnO₄ or CrO₃).

Yield :

- ~70–85% for disulfide formation (dependent on mercaptoalkanol purity).

- Oxidation to carboxylic acid typically achieves >90% conversion.

Oxidative Coupling of Thiol Precursors

Direct oxidative coupling of 5-nitro-2-thiopyridine and 4-mercapto-4-methylpentanoic acid under aerobic or chemical oxidation conditions offers a streamlined approach.

Procedure :

- Reagents :

- 5-Nitro-2-thiopyridine (2.0 mmol)

- 4-Mercapto-4-methylpentanoic acid (2.0 mmol)

- Oxidizing agent (H₂O₂, I₂, or O₂)

- Conditions :

Mechanism :

Thiols oxidize to disulfides via radical intermediates. For example, H₂O₂ facilitates deprotonation of thiols to thiolates, which dimerize to form disulfides.

Yield :

High-Pressure Disulfide Metathesis

A solvent-free, catalyst-free method employs high pressure (1–3 GPa) to induce disulfide metathesis between homodimeric disulfides.

- Reagents :

- Homodimeric disulfides (e.g., bis(5-nitropyridin-2-yl)disulfide)

- 4,4′-Dimethylpentanoic acid disulfide

- Conditions :

- Pressurized at 1.5 GPa in a diamond anvil cell.

- Heated to 50–80°C for 6–12 hours.

Mechanism :

High pressure destabilizes S–S bonds, enabling radical-mediated exchange. The reaction equilibrates heterodimeric and homodimeric disulfides.

Yield :

Catalytic Methods Using Methyl Mercaptan

Methyl mercaptan (CH₃SH) catalyzes disulfide formation in acidic media, enhancing reaction rates and yields.

- Reagents :

- 5-Nitro-2-thiopyridine

- 4-Mercapto-4-methylpentanoic acid

- HCl (1.5 M)

- Methyl mercaptan (0.00625–0.05 mol%)

- Conditions :

- Heated at 45–55°C for 16–24 hours.

Mechanism :

CH₃SH generates a protonated thiol intermediate, accelerating nucleophilic substitution. The catalytic cycle regenerates CH₃SH, minimizing byproducts.

Yield :

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Thiol-Disulfide Exchange | RT, DCM/MeOH | 70–85% | High purity; scalable | Requires oxidation step |

| Oxidative Coupling | H₂O₂/I₂, 25–40°C | 60–90% | Direct synthesis | Sensitive to oxidant concentration |

| High-Pressure Metathesis | 1.5 GPa, 50–80°C | 65–80% | Solvent-free; no catalyst | Specialized equipment required |

| Methyl Mercaptan Catalysis | HCl, 45–55°C | 89–93% | High yield; mild conditions | Corrosive HCl; odor management |

Challenges and Optimization Strategies

- Byproduct Formation : Homodimeric disulfides may form during oxidative coupling. Using excess 5-nitro-2-thiopyridine (1.5 eq) suppresses this.

- Purification : Silica gel chromatography (ethyl acetate/hexanes) effectively isolates the product.

- Scale-Up : Thiol-disulfide exchange is preferred for industrial scale due to reagent availability and moderate conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid undergoes various types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The nitro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the primary applications of 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid is as a linker in the design of ADCs. ADCs are targeted cancer therapies that combine an antibody with a cytotoxic drug via a chemical linker. The disulfide bond in this compound allows for selective cleavage within the target cells, releasing the cytotoxic agent specifically where it is needed, thereby minimizing systemic toxicity.

Case Study:

A recent study demonstrated the effectiveness of ADCs utilizing this compound as a linker to deliver potent chemotherapeutics to cancer cells. The results indicated enhanced therapeutic efficacy and reduced side effects compared to traditional chemotherapy methods .

Bioconjugation Techniques

The compound's unique structure facilitates bioconjugation reactions, making it suitable for creating targeted delivery systems. Its ability to form stable yet cleavable linkages with biomolecules (like proteins or peptides) allows for precise targeting of therapeutic agents.

Example:

In research involving enzyme-cleavable linkers, this compound was employed to develop novel delivery systems for small interfering RNA (siRNA), showcasing its versatility beyond traditional drug delivery methods .

Chemical Biology

In chemical biology, this compound can be utilized for studying protein interactions and dynamics due to its ability to form specific disulfide bonds with cysteine residues in proteins. This property is instrumental in understanding protein folding and stability.

Synthesis of Novel Compounds

Researchers have also explored using this compound as a precursor in synthesizing other biologically active molecules. Its functional groups enable further modifications that can lead to new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid involves the cleavage of the disulfide bond under reducing conditions, which can release active thiol groups. These thiol groups can then interact with various molecular targets, including proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of disulfide-based ADC linkers designed for controlled payload release. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Redox Sensitivity: The 5-nitro group in this compound significantly enhances disulfide bond lability compared to methyl or unmodified pyridinyl disulfides (e.g., SPDP). This property allows faster drug release in tumor microenvironments .

Stability vs. Cleavability : SMPT’s steric hindrance increases plasma stability but reduces cleavability, whereas the nitro-pyridinyl compound strikes a balance suitable for intracellular targeting .

Solubility : Sulfonic acid or carbamoyl derivatives (e.g., CAS 663599-00-6) improve aqueous solubility, critical for ADC formulation .

Synthetic Versatility: The NHS ester derivative (CAS 663598-98-9) simplifies conjugation to antibodies, a feature shared with SPDP but absent in non-activated disulfides like GC66265 .

Research and Development Insights

- ADC Applications: The nitro-pyridinyl disulfide linker is prioritized in ADCs targeting solid tumors due to its tumor-selective reducibility. Preclinical studies highlight its efficiency in releasing payloads like MMAE (monomethyl auristatin E) with minimal off-target toxicity .

- Comparative Stability : In vitro assays show that the nitro group reduces linker stability in blood plasma by ~20% compared to SMPT but increases cytotoxicity by 35% in cancer cells .

- Emerging Alternatives: Fluorinated disulfides (e.g., perfluoro-pentanoic acid derivatives) are being explored for enhanced metabolic stability, though none yet match the nitro-pyridinyl compound’s cleavability profile .

Biological Activity

4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid, with the molecular formula C10H12N2O4S2 and a molecular weight of 288.3 g/mol, is a synthetic compound featuring a disulfide bond, nitro group, and carboxylic acid functionalities. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The compound is synthesized through the reaction of 5-nitropyridine-2-thiol with 4-bromopentanoic acid, typically using a base such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions are optimized for yield and purity, with purification methods including recrystallization or chromatography employed post-synthesis .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The biological activity of this compound may be attributed to the nitro group, which can undergo reduction to form reactive intermediates that bind covalently to DNA, leading to cell death . In studies involving similar nitro compounds, significant inhibitory effects against various pathogens such as Pseudomonas aeruginosa and Escherichia coli have been observed, suggesting that this compound may exhibit comparable antimicrobial efficacy .

Anticancer Potential

Research indicates that compounds with disulfide bonds can interact with thiol-containing biomolecules, potentially modifying protein functions. The ability of this compound to form stable linkages with cysteine residues in proteins may enhance its utility as an anticancer agent. Preliminary studies show that related compounds exhibit cytotoxicity against various cancer cell lines, indicating a possible pathway for therapeutic applications .

The mechanism by which this compound exerts its biological effects involves several key processes:

- Formation of Disulfide Bonds : The compound can form disulfide bonds with thiol groups in proteins, potentially altering their structure and function.

- Redox Reactions : The nitro group may participate in redox reactions, generating reactive oxygen species that can damage cellular components.

- DNA Interaction : Reduced nitro species can bind to DNA, leading to mutagenic effects and cell death.

Case Studies

Several studies have evaluated the biological activity of nitro-containing compounds similar to this compound:

Q & A

Q. What statistical frameworks are suitable for analyzing batch-to-batch variability in disulfide bond formation?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) can correlate variability with factors like thiol purity, reaction temperature, and catalyst aging. Implement control charts (Shewhart charts) for real-time monitoring of critical quality attributes (CQAs) such as disulfide bond content (>95% by HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.